N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide, also known as MBPTA, is a novel compound that has gained significant interest in recent years due to its potential therapeutic applications. MBPTA is a thiazole-based compound that has shown promising results in various scientific research studies.
Mechanism of Action
Target of Action
Many compounds that contain a thiazole nucleus have been found to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their exact structure and the receptors they bind to. For example, some indole derivatives, which are structurally similar to thiazoles, have been found to inhibit the replication of certain viruses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of these compounds can also vary widely. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity .
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, one limitation of N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of interest is its use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide and to explore its potential therapeutic applications.
Synthesis Methods
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetic acid with 4-methoxybenzyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide has also been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-17-4-2-14(3-5-17)11-21-18(23)10-16-13-26-19(22-16)25-12-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQFRCEEYVHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide |
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